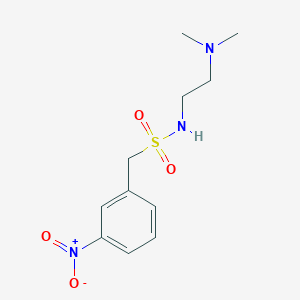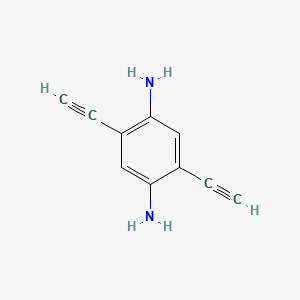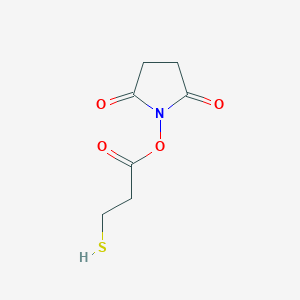
Tungstosilicic acid
説明
Tungstosilicic acid, also known as Silicotungstic acid, is a heteropoly acid with the chemical formula H4[SiW12O40]. It forms hydrates H4[SiW12O40]·nH2O. In freshly prepared samples, n is approximately 29, but after prolonged desiccation, n = 6 . It is a white solid, although impure samples may appear yellow . It is used as a catalyst in the chemical industry and for organic synthesis, minerals separation, and as a reagent for alkaloids .
Synthesis Analysis
This compound has been synthesized and characterized by various physicochemical techniques such as thermogravimetric analysis (TGA), Fourier transform infrared (FT-IR), laser-Raman spectroscopy, diffuse reflectance spectroscopy (DRS), N2 adsorption–desorption, 29Si-magic-angle spinning (MAS) NMR, X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) . It has been supported over bentonite clay and used as a catalyst for the synthesis of dihydropyrimidones .Molecular Structure Analysis
The molecular structure of this compound is complex, with the chemical formula H4[SiW12O40]. It forms hydrates H4[SiW12O40]·nH2O .Chemical Reactions Analysis
This compound has been used as a catalyst in various chemical reactions. For instance, it has been used in the Biginelli reaction , and in the esterification of succinic acid with n-butanol and glycerol with acetic acid .Physical And Chemical Properties Analysis
This compound is a white solid with a molar mass of 2878.2 g/mol. It has a melting point of 53 °C . It is stable under normal conditions .科学的研究の応用
Catalysis in Biodiesel Production Tungstosilicic acid (HSiW) shows promising applications in the field of biofuel production. For instance, its use in the esterification of oleic acid with methanol for biodiesel synthesis has been explored. HSiW, when anchored to mesoporous molecular sieves SBA-15, demonstrates efficient catalytic properties, leading to an environmentally friendly approach to biodiesel synthesis (Chen et al., 2015).
Photocatalysis in Wastewater Treatment this compound (TSA) immobilized on zeolites has been used in photocatalytic degradation of pollutants like the azo dye methyl orange. This application is particularly relevant in wastewater treatment, where TSA-based materials show potential in the photocatalytic treatment of dye-containing wastewater (Marchena et al., 2016).
Safety and Hazards
Tungstosilicic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and avoid contact with skin and eyes .
作用機序
Target of Action
Tungstosilicic acid hydrate primarily targets chemical reactions where it acts as a catalyst . It is particularly effective in esterification, oxidation, and other chemical reactions .
Mode of Action
The compound interacts with its targets by accelerating the rate of chemical reactions. For instance, it is used to manufacture ethyl acetate by the alkylation of acetic acid by ethylene . It has also been commercialized for the oxidation of ethylene to acetic acid .
Biochemical Pathways
This compound hydrate affects various biochemical pathways. It has been used in the preparation of silicotungstate butylmethylimidazolium bromide ionic liquid hybrid material . It also plays a role in the synthesis of SnII-substituted Keggin-type polyoxometalates as photocatalysts .
Pharmacokinetics
Its solubility in water is known to be 100 mg/ml, which could potentially impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound hydrate’s action are largely dependent on the specific reactions it catalyzes. For instance, in the production of ethyl acetate, it facilitates the combination of acetic acid and ethylene to form ethyl acetate .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound hydrate. For instance, the compound is a white solid that can appear yellow in impure samples . Its efficacy as a catalyst can be maximized when it is dispersed on silica gel at 20-30 wt% .
特性
IUPAC Name |
silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4O4Si.H2O.36O.12W/c1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h1-4H;1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTPFSYIGLFGLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O[Si](O)(O)O.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6O41SiW12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2896.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2'-[[(1R,2R)-1,2-Diphenyl-2-(1,3-dihydro-2H-isoindole-2-yl)ethyl]iminobismethylene]-1,1'-binaphthalene](/img/structure/B3069011.png)
![9H-Fluoren-9-one,O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B3069021.png)
![1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene](/img/structure/B3069033.png)









